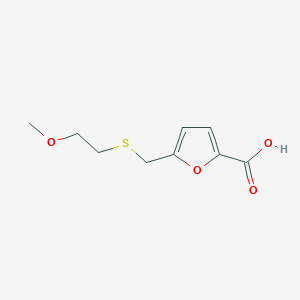
3-Bromo-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Scientific Research Applications
Synthesis and Biological Activity
- Research has shown the synthesis and biological evaluation of compounds similar to 3-Bromo-2-((1-(phenylsulfonyl)piperidin-4-yl)oxy)pyridine. These compounds exhibit moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
- Another study synthesized compounds with a related molecular structure, demonstrating antimicrobial activity, suggesting potential applications in combating microbial infections (Fahim & Ismael, 2019).
Catalytic and Synthetic Applications
- The compound has been used as a substrate in the synthesis of new cyanopyridine derivatives. These compounds have shown promise in antimicrobial studies, indicating their potential use in medical and chemical synthesis applications (Bogdanowicz et al., 2013).
- In a related study, the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides using 3-bromopyridine demonstrated good yields, highlighting its utility in the formation of complex organic compounds (Han, 2010).
Pharmaceutical and Medicinal Chemistry
- A study involving the synthesis, characterization, and evaluation of related compounds demonstrated potential use in medicinal chemistry, particularly in targeting enzymes like butyrylcholinesterase (BChE), which is relevant in neurological disorders (Khalid et al., 2016).
- The compound was also used in the synthesis of novel multidrug-resistant tuberculosis (MDR-TB) related substances, suggesting its potential application in the development of new treatments for resistant bacterial infections (Jayachandra et al., 2018).
properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]oxy-3-bromopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c17-15-7-4-10-18-16(15)22-13-8-11-19(12-9-13)23(20,21)14-5-2-1-3-6-14/h1-7,10,13H,8-9,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDZZNITMGLLFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2363532.png)


![1-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2363539.png)
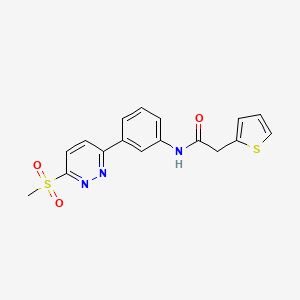

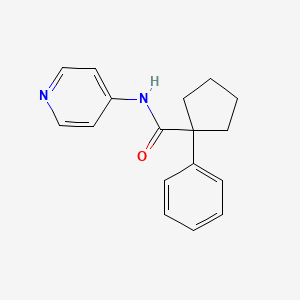
![N-[2-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]-2-chloroacetamide](/img/structure/B2363543.png)

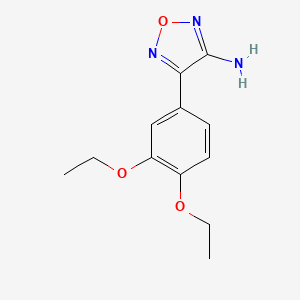

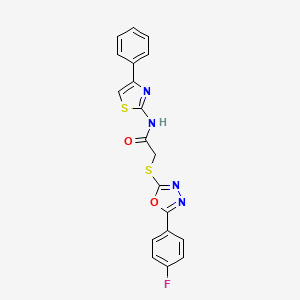
![4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide](/img/structure/B2363550.png)
